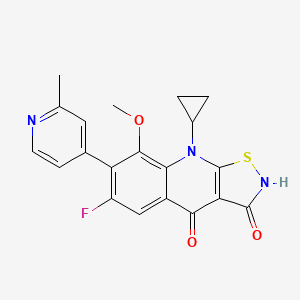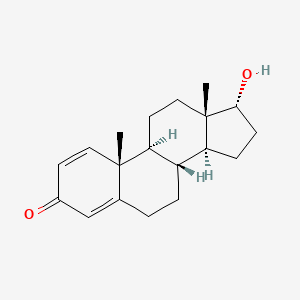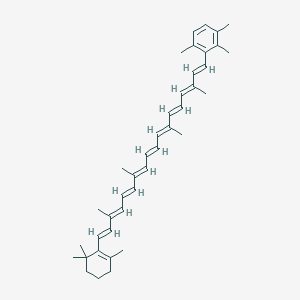
beta-Isorenieratene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Isorenieratene is a triterpenoid and a carotenoid phi-end group.
Aplicaciones Científicas De Investigación
Isorenieratene Derivatives in Sediments
Beta-Isorenieratene has significant relevance in sedimentary studies. The green sulfur bacterial pigment isorenieratene and its diagenetic products have been studied in sediments from various geological formations. This research reveals the formation of a large number of previously unknown derivatives, including those possessing a naphthyl moiety. The findings indicate that a complex pathway of diagenetic reactions determines the fate of isorenieratene, leading to a complex distribution of derivatives controlled by multiple factors (Damsté, Schouten, & Duin, 2001).
Spectroscopic Properties of Aryl Carotenoids
Beta-Isorenieratene and related compounds have been studied for their spectroscopic properties. Research comparing isorenieratene with other carotenoids like β-carotene shows that despite having more conjugated C═C bonds, its effective conjugation length is shorter. This impacts its spectroscopic properties, including the S1 lifetime and energy, which are key factors in understanding the behavior of these compounds under different conditions (Fuciman et al., 2015).
Biosynthesis in Streptomyces Griseus
Beta-Isorenieratene's biosynthesis has been a subject of interest, particularly in actinomycetes like Streptomyces griseus. The research identified a novel type of carotenoid desaturase, crtU, involved in its synthesis. This study provides insights into the genetic and enzymatic pathways leading to the formation of isorenieratene in bacteria (Krügel et al., 1999).
Paleoenvironmental Studies
Beta-Isorenieratene is also significant in paleoenvironmental studies. Its presence in ancient Mediterranean Sea sediments, as indicated by the detection of isorenieratene, suggests extended water column anoxia during periods of sapropel formation. This research extends the understanding of ancient ecological conditions and contributes to the reconstruction of historical environmental scenarios (Coolen & Overmann, 2007).
Interaction with Human Serum Albumin
Studies on the interaction of isorenieratene with human serum albumin (HSA) have been conducted to understand its behavior in biological systems. This research explores the binding mechanism, impact on HSA's structure, and stability comparisons with nonaromatic carotenoids, providing valuable information for potential biomedical applications (Chen et al., 2018).
Antioxidant and Photoprotective Effects
Research on isorenieratene extracted from Rhodococcus sp. reveals its potential as a natural antioxidant and UV damage inhibitor. This study shows its ability to scavenge oxygen and hydroxyl radicals and suggests its use in mitigating UV-related damages, including age-related macular degeneration (AMD) (Chen et al., 2019).
Propiedades
Nombre del producto |
beta-Isorenieratene |
|---|---|
Fórmula molecular |
C40H52 |
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |
InChI |
InChI=1S/C40H52/c1-30(18-13-20-32(3)23-27-38-35(6)26-25-34(5)37(38)8)16-11-12-17-31(2)19-14-21-33(4)24-28-39-36(7)22-15-29-40(39,9)10/h11-14,16-21,23-28H,15,22,29H2,1-10H3/b12-11+,18-13+,19-14+,27-23+,28-24+,30-16+,31-17+,32-20+,33-21+ |
Clave InChI |
NMMZEYGYFYIADS-FOHJNKRASA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CC(=C2C)C)C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



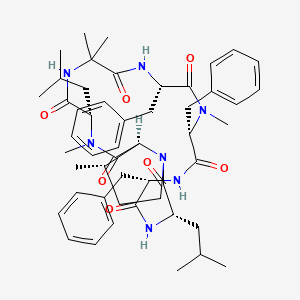
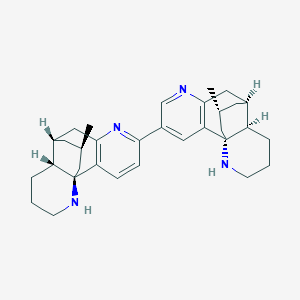
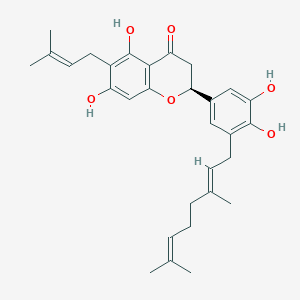
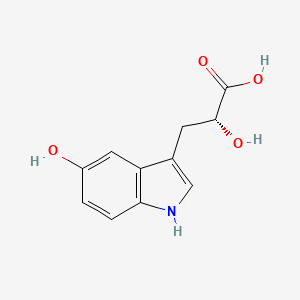


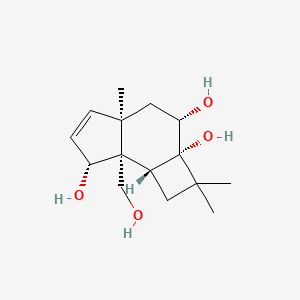
![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)
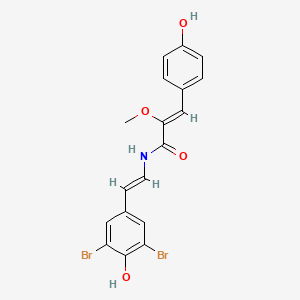
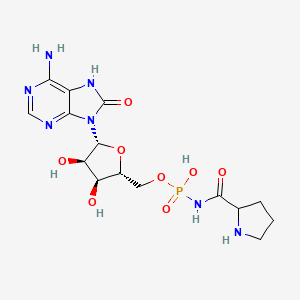
![oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]](/img/structure/B1247194.png)
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)
